N-(biphenyl-2-yl)-4-chloro-3-(pyrrolidin-1-ylsulfonyl)benzamide
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Overview
Description
N-(biphenyl-2-yl)-4-chloro-3-(pyrrolidin-1-ylsulfonyl)benzamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a biphenyl group, a chloro substituent, and a pyrrolidin-1-ylsulfonyl group attached to a benzamide core. The presence of these functional groups imparts specific chemical and physical properties to the compound, making it a subject of study in medicinal chemistry, organic synthesis, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(biphenyl-2-yl)-4-chloro-3-(pyrrolidin-1-ylsulfonyl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the biphenyl core: This can be achieved through a Suzuki coupling reaction between a halogenated benzene derivative and a boronic acid.
Introduction of the chloro substituent: Chlorination of the biphenyl compound using reagents like thionyl chloride or phosphorus pentachloride.
Attachment of the pyrrolidin-1-ylsulfonyl group: This step involves the reaction of the chloro-substituted biphenyl with pyrrolidine and a sulfonyl chloride derivative under basic conditions.
Formation of the benzamide core: The final step involves the amidation reaction between the intermediate product and an appropriate amine or ammonia source.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and improve yield.
Chemical Reactions Analysis
Types of Reactions
N-(biphenyl-2-yl)-4-chloro-3-(pyrrolidin-1-ylsulfonyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups within the compound to their reduced forms.
Substitution: The chloro substituent can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide or other nucleophiles in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(biphenyl-2-yl)-4-chloro-3-(pyrrolidin-1-ylsulfonyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Investigated as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(biphenyl-2-yl)-4-chloro-3-(pyrrolidin-1-ylsulfonyl)benzamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biochemical pathways involved in inflammation or cancer progression. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides
- N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino]benzamides
- Pyrazolo[3,4-b]pyridine derivatives
Uniqueness
N-(biphenyl-2-yl)-4-chloro-3-(pyrrolidin-1-ylsulfonyl)benzamide is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity profiles, making it a valuable compound for targeted research and development.
Properties
Molecular Formula |
C23H21ClN2O3S |
---|---|
Molecular Weight |
440.9 g/mol |
IUPAC Name |
4-chloro-N-(2-phenylphenyl)-3-pyrrolidin-1-ylsulfonylbenzamide |
InChI |
InChI=1S/C23H21ClN2O3S/c24-20-13-12-18(16-22(20)30(28,29)26-14-6-7-15-26)23(27)25-21-11-5-4-10-19(21)17-8-2-1-3-9-17/h1-5,8-13,16H,6-7,14-15H2,(H,25,27) |
InChI Key |
KPXDEQMWIJWMSM-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=C(C=CC(=C2)C(=O)NC3=CC=CC=C3C4=CC=CC=C4)Cl |
Origin of Product |
United States |
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